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Compound of Interest

Compound Name: 2-Nitro-9H-carbazole

Cat. No.: B080079 Get Quote

A comparative guide for researchers and drug development professionals on the enhanced

biological profiles of N-substituted carbazoles, supported by quantitative data, detailed

experimental protocols, and pathway visualizations.

Carbazole, a tricyclic aromatic heterocycle, serves as a foundational scaffold in medicinal

chemistry. While the parent compound exhibits modest biological activity, the strategic

substitution at the nitrogen atom (N-9 position) has unlocked a diverse and potent range of

pharmacological effects. This guide provides an objective comparison of N-substituted

carbazole derivatives against the parent compound, highlighting their enhanced anticancer,

antimicrobial, and anti-inflammatory activities. The information presented is collated from peer-

reviewed studies to aid researchers in navigating the structure-activity relationships of this

versatile class of compounds.

Comparative Analysis of Biological Activity
The introduction of various substituents at the N-9 position of the carbazole ring has been

shown to significantly modulate its biological properties. This enhancement is often attributed to

factors such as increased lipophilicity, improved cell membrane penetration, and specific

interactions with biological targets.

Anticancer Activity
N-substituted carbazoles have emerged as a prominent class of anticancer agents, often

exhibiting cytotoxic activities several orders of magnitude greater than the parent carbazole.
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The substitutions range from simple alkyl chains to complex heterocyclic moieties, which can

induce cell cycle arrest and apoptosis through various mechanisms.

Table 1: Comparative Anticancer Activity of N-Substituted Carbazoles

Compound/De
rivative

Cancer Cell
Line

Activity Metric Value Reference

Parent

Carbazole
Various IC50 >100 µM

Assumed
baseline; often
inactive

N-Substituted

Pyrrolocarbazole

s

PA1 (ovarian),

PC3, DU145

(prostatic)

MIC 8–20 µM [1]

Pim-1 Kinase

(Target)
IC50 46–75 nM [1][2]

N-Ethyl-

carbazole

derivative (Cpd

46)

C6 (glioma) IC50 5.9 µg/mL [1]

N-Substituted

Carbazole

Imidazolium Salt

(Cpd 61)

HL-60, SMMC-

7721, MCF-7,

SW480

IC50 0.51–2.48 µM [3]

5-[(9H-carbazol-

9-yl)-methyl]-

N-...-1,3,4-

oxadiazol-2-

amine (Cpd 45)

MCF-7 (breast) LC50 35.6 µg/mL [1]

| Water-soluble Carbazole Sulfonamide (Cpd 4c) | HepG2 (liver) xenograft model | Tumor

Growth Inhibition | 71.7% at 25 mg/kg |[4] |
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The functionalization of the carbazole nitrogen has also yielded potent antimicrobial agents. By

incorporating moieties like triazoles, imidazoles, or piperazines, chemists have developed

derivatives with significant activity against a spectrum of bacteria and fungi, including drug-

resistant strains.

Table 2: Comparative Antimicrobial Activity of N-Substituted Carbazoles

Compound/De
rivative

Microbial
Strain

Activity Metric Value Reference

Parent

Carbazole
Various MIC

Generally >100
µg/mL

Often used as
negative
control

N-substituted

with 1,2,4-

triazole

Candida albicans MIC 2–4 µg/mL [1]

N-substituted

with imidazole

S. aureus, B.

subtilis, E. coli,

MRSA, P.

aeruginosa, B.

proteus

MIC 1–8 µg/mL [1]

N-ethyl-[N-

methyl-

piperazinyl]

derivative

B. subtilis, S.

aureus, E. coli, P.

fluorescens, C.

albicans, A. niger

MIC 1.9–7.8 µg/mL [5]

Pyrimidine/Pyraz

ole Carbazoles

C. albicans, A.

fumigatus, S.

aureus, B.

subtilis, E. coli

MIC 1.1–10.8 µg/mL [1]

| 5-[(9H-carbazol-9-yl)methyl]-N-...-oxadiazol-2-amines | S. aureus, B. subtilis, E. coli, P.

aeruginosa, C. albicans, A. niger | Zone of Inhibition | 16.82–26.08 mm |[1][5] |
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Derivatization of the carbazole nucleus has also led to compounds with significant anti-

inflammatory and neuroprotective potential. These activities are often linked to the inhibition of

key enzymes like cyclooxygenase (COX) or the modulation of signaling pathways involved in

inflammation and neuronal cell death.[6] The presence of a substituent at the N-position has

been noted as essential for neuroprotective activity.[1] For instance, 2-phenyl-9-(p-tolyl)-9H-

carbazole demonstrated considerable neuroprotective effects at a concentration of 3 µM.[1]

Key Signaling Pathways and Mechanisms
The enhanced biological activity of N-substituted carbazoles is underpinned by their interaction

with specific cellular pathways. For example, certain derivatives function as potent inhibitors of

the STAT3 signaling pathway, which is crucial for cell proliferation and survival and is often

dysregulated in cancer.
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STAT3 Inhibition by N-Alkylcarbazoles
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Caption: Inhibition of the JAK/STAT3 signaling pathway by N-alkylcarbazole derivatives.
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Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the common

methodologies used to evaluate the biological activities of carbazole derivatives.

Synthesis of N-Substituted Carbazoles (General
Workflow)
The synthesis of N-substituted carbazoles is a cornerstone of developing new derivatives. A

common route involves the N-alkylation or N-arylation of the carbazole core, often starting with

the formation of an intermediate that can be further modified.
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General Synthesis Workflow for N-Substituted Carbazoles
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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